molecular formula C8H12N3O5P B166231 Cyclic-hpmpc CAS No. 127757-45-3

Cyclic-hpmpc

Cat. No.: B166231
CAS No.: 127757-45-3
M. Wt: 261.17 g/mol
InChI Key: YXQUGSXUDFTPLL-LURJTMIESA-N
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Description

CHPMPC, also known as cyclic cidofovir, is a nucleoside analogue with significant antiviral properties. It is a derivative of cidofovir, a well-known antiviral medication. CHPMPC has shown promise in inhibiting the replication of various DNA viruses, including African swine fever virus and cytomegalovirus .

Preparation Methods

The synthesis of CHPMPC involves several steps, starting from protected uracil intermediates. The benzoyl group of the intermediate is removed by ammonolysis, followed by a two-step conversion of the uracil nucleobase to the corresponding cytosine . Industrial production methods for CHPMPC are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

CHPMPC undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CHPMPC has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogues. In biology and medicine, CHPMPC is being investigated for its antiviral properties, particularly against African swine fever virus and cytomegalovirus . It has shown potential in delaying the onset of clinical signs and reducing viral titres in treated animals . In the industry, CHPMPC could be used in the development of antiviral drugs and treatments.

Mechanism of Action

The mechanism of action of CHPMPC involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA chain, thereby inhibiting viral replication. The primary molecular target of CHPMPC is the viral DNA polymerase . This mechanism is similar to that of other nucleoside analogues, but CHPMPC’s cyclic structure provides additional stability and efficacy .

Biological Activity

Cyclic-hpmpc, a cyclic derivative of the acyclic nucleoside phosphonate (ANP) cidofovir, has garnered attention for its potential as an antiviral agent. This article examines the biological activity of this compound, focusing on its antiviral properties, pharmacokinetics, and metabolism. The findings are supported by various studies, including in vitro and in vivo experiments, emphasizing its therapeutic potential against viral infections.

This compound is characterized by its phosphonate structure, which mimics the phosphate group of nucleotides. This structural similarity allows it to inhibit viral enzymes that utilize phosphates as substrates. The compound has shown efficacy against a range of viruses, including cytomegalovirus (CMV), herpes simplex virus (HSV), and vaccinia virus.

Table 1: Comparison of Antiviral Activity

Virus TypeIC50 (µM)Reference
Vaccinia Virus0.3
Cowpox Virus1.0
Human Cytomegalovirus5.0
Herpes Simplex Virus Type 130

The IC50 values indicate the concentration required to inhibit viral replication by 50%, demonstrating that this compound is effective at low concentrations.

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties compared to its parent compound cidofovir. Research indicates that this compound has significantly enhanced oral bioavailability due to its stability in gastrointestinal conditions and efficient conversion to active metabolites in vivo.

Stability Studies

In various studies, this compound was found to be stable in liver, plasma, and intestinal homogenates, with half-lives ranging from <30 to 1732 minutes at pH 6.5 depending on the specific diastereomer tested . This stability is crucial for ensuring adequate absorption and therapeutic efficacy.

Table 2: Pharmacokinetic Properties

ParameterValueReference
Oral Bioavailability39%
Plasma Half-LifeVariable (<30 - 1732 min)
Stability in Intestinal HomogenatesHigh

Antiviral Efficacy in Animal Models

In animal studies, this compound demonstrated significant antiviral activity against lethal strains of vaccinia virus. Notably, it increased arterial oxygen saturation levels in infected mice, suggesting a potential therapeutic role in severe viral infections .

Comparative Toxicity Studies

This compound has been reported to be less nephrotoxic than cidofovir, with a toxicity profile that supports its use as a safer alternative for treating viral infections . This reduced toxicity is particularly important for patients requiring long-term antiviral therapy.

Properties

CAS No.

127757-45-3

Molecular Formula

C8H12N3O5P

Molecular Weight

261.17 g/mol

IUPAC Name

4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one

InChI

InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1

InChI Key

YXQUGSXUDFTPLL-LURJTMIESA-N

SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Canonical SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Key on ui other cas no.

127757-45-3

Synonyms

1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine
2-HO-DOPM cHPMPC
cHPMPC
cyclic HPMPC
cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cyclic-HPMPC

Origin of Product

United States

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